4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine

Medicinal Chemistry Physicochemical Profiling Receptor Binding

4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine (CAS 173838-84-1) is an N-methylated 2-alkylbenzimidazole derivative bearing a primary amine-terminated n-butyl chain at the 2-position. Its molecular formula is C12H17N3 with a molecular weight of 203.28 g/mol.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 173838-84-1
Cat. No. B3109574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine
CAS173838-84-1
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCCCN
InChIInChI=1S/C12H17N3/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9,13H2,1H3
InChIKeyAEYIOAIKPNBNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine (CAS 173838-84-1): Chemical Identity, Physicochemical Profile, and Procurement Context


4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine (CAS 173838-84-1) is an N-methylated 2-alkylbenzimidazole derivative bearing a primary amine-terminated n-butyl chain at the 2-position. Its molecular formula is C12H17N3 with a molecular weight of 203.28 g/mol . This compound belongs to the pharmacologically significant 2-alkylbenzimidazole class, which has been established as a nonpeptide angiotensin II (AII) receptor antagonist scaffold with in vitro IC50 values in the 10⁻⁵–10⁻⁷ M range and in vivo ED50 values of 5–20 mg/kg (i.v., rat) [1]. The N-methyl substituent distinguishes it from the des-methyl analog and modulates hydrogen-bond donor count and lipophilicity, parameters critical for receptor engagement and membrane permeability.

Why 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine Cannot Be Replaced by Common Benzimidazole Analogs Without Quantitative Validation


Substituting 4-(1-methyl-1H-benzoimidazol-2-yl)-butylamine with a close benzimidazole analog—such as the des-methyl derivative (CAS 39650-64-1) or the pentyl-chain variant (CAS not assigned for the free base)—introduces measurable changes in hydrogen-bond donor capacity (1 vs. 2 HBD), computed logP (1.93 vs. ~1.4), and molecular weight (203.28 vs. 189.26 Da) . These alterations directly affect ligand recognition at targets including the angiotensin II AT1 receptor, where the 2-alkyl chain length and N-substitution pattern are known determinants of binding affinity within the 10⁻⁵–10⁻⁷ M IC50 window [1]. Furthermore, the n-butylamine side chain length differentiates this compound from pentyl and propyl analogs in spermidine synthase active-site complementarity, as demonstrated by structure-based virtual screening [2]. Generic substitution without requalification therefore risks altered target engagement, shifted selectivity, and non-comparable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine Versus Closest Analogs


N-Methyl Substitution: Hydrogen-Bond Donor Count and Lipophilicity Shift vs. Des-Methyl Analog (CAS 39650-64-1)

The N-methyl group on the benzimidazole core of the target compound eliminates one hydrogen-bond donor (HBD = 1, the primary amine only) relative to the des-methyl analog 4-(1H-benzoimidazol-2-yl)-butylamine, which possesses two HBDs (imidazole NH + primary amine) . The calculated LogP increases from ~1.4 (XLogP, des-methyl) to 1.93 (target compound), a ΔLogP of approximately +0.53 units . Molecular weight shifts from 189.26 Da (des-methyl) to 203.28 Da . These differences directly affect passive membrane permeability and the pharmacophore presentation to targets requiring a specific H-bond donor/acceptor pattern, such as the AT1 receptor binding pocket described in the 2-alkylbenzimidazole SAR series [1].

Medicinal Chemistry Physicochemical Profiling Receptor Binding

Chain-Length Differentiation: n-Butyl (4C) vs. n-Pentyl (5C) in Spermidine Synthase Active-Site Complementarity

The pentyl-chain analog 5-(1H-benzimidazol-2-yl)pentan-1-amine was identified as a reversible binder to the Plasmodium falciparum spermidine synthase active site through a five-step structure-based virtual screening procedure, with its binding mode confirmed by X-ray crystallography (PDB deposition available) [1]. The target compound differs by one methylene unit (butyl, 4C vs. pentyl, 5C), which alters the spacing between the terminal primary amine and the benzimidazole core. In polyamine biosynthetic enzymes, the distance between cationic amine groups is a critical determinant of substrate recognition; a one-carbon shift in chain length can change Ki by orders of magnitude in related systems [2]. No direct spermidine synthase inhibition data are currently publicly available for the target compound, but the pentyl analog data provide a structurally proximate benchmark for chain-length SAR exploration.

Enzyme Inhibition Polyamine Pathway Antiparasitic Drug Discovery

Class-Level Angiotensin II AT1 Receptor Antagonism: Quantitative SAR Context for 2-Alkylbenzimidazole Derivatives

The foundational SAR study by Thomas et al. (1992) established that 2-alkylbenzimidazole derivatives displace [¹²⁵I]-Angiotensin II from the AT1 receptor with IC50 values spanning 10⁻⁵ to 10⁻⁷ M (10 µM to 0.1 µM) in vitro, and antagonize AII-induced hypertensive responses in vivo (rat, i.v.) with ED50 values of 5–20 mg/kg [1]. Within this series, the 2-alkyl chain length and the nature of the N1-substituent were identified as key potency determinants. The target compound, with its n-butyl chain and N-methyl substitution, occupies a defined position within this SAR landscape—distinct from both shorter-chain (ethyl, propyl) and longer-chain (pentyl, hexyl) congeners, as well as from N-unsubstituted analogs [1]. More recent work by Xu et al. (2007) on related 2-alkylbenzimidazoles bearing N-phenylpyrrole moieties reported AT1 IC50 values as low as 120 nM, confirming that nanomolar potency is achievable with optimized substitution [2]. The specific IC50 of the target compound at AT1 has not been independently reported; the class IC50 range of 10⁻⁵–10⁻⁷ M serves as a conservative baseline until direct measurement.

Cardiovascular Pharmacology GPCR Antagonism Hypertension

Physicochemical Stability and Handling Profile: Boiling Point, Flash Point, and Vapor Pressure

The target compound exhibits a boiling point of 381.6 ± 25.0 °C at 760 mmHg, a flash point of 184.6 ± 23.2 °C, and a calculated vapor pressure of 0.0 ± 0.9 mmHg at 25 °C, with a density of 1.1 ± 0.1 g/cm³ . These values indicate a low-volatility, thermally stable liquid or low-melting solid suitable for standard organic synthesis and compound management workflows without specialized cold storage or inert atmosphere handling requirements beyond routine practice. In comparison, the des-methyl analog 4-(1H-benzoimidazol-2-yl)-butylamine has a lower molecular weight (189.26 vs. 203.28 Da) and lacks the N-methyl group, which may contribute to different thermal stability and hygroscopicity profiles . The LogP of 1.93 for the target compound places it in a range compatible with both aqueous solubility for biochemical assays and sufficient lipophilicity for cell permeability.

Chemical Handling Process Chemistry Compound Management

Commercial Sourcing and Purity Grade: Differentiated Procurement Profile as a Research Intermediate

4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine is stocked by multiple specialty chemical suppliers as a research-grade intermediate, with representative pricing of approximately $255 for 500 mg from Santa Cruz Biotechnology (catalog sc-313825) . This pricing tier positions the compound as a specialty building block rather than a commodity chemical, reflecting the added synthetic complexity of the N-methyl-2-butylamine benzimidazole scaffold. In contrast, simpler benzimidazole building blocks such as 1-methylbenzimidazole (CAS 1632-83-3, MW 132.17) and 2-butyl-1H-benzimidazole (CAS 5851-44-5, MW 174.24) are available at substantially lower cost from bulk suppliers . The target compound's higher molecular complexity—combining the N-methyl group, the 2-n-butyl chain, and the terminal primary amine—provides a more advanced intermediate for convergent synthetic strategies, potentially reducing the number of synthetic steps required to access final target molecules compared to simpler benzimidazole starting materials.

Chemical Procurement Research Reagent Building Block

Recommended Application Scenarios for 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine Based on Quantitative Differentiation Evidence


Angiotensin II AT1 Receptor Antagonist Lead Optimization and SAR Expansion

The target compound serves as a late-stage intermediate or scaffold-hopping starting point for AT1 receptor antagonist programs. The established class-level IC50 range of 10⁻⁵–10⁻⁷ M [1] provides a benchmark for measuring potency improvements upon further derivatization. Its N-methyl group eliminates one HBD relative to NH analogs, a property that can be exploited to tune membrane permeability and oral bioavailability without introducing additional steric bulk . Researchers should prioritize this compound when the 2-(4-aminobutyl) chain length and N-methyl substitution pattern are predicted by docking or pharmacophore models to optimize contacts within the AT1 binding pocket.

Polyamine Pathway Probe Development and Spermidine Synthase Inhibitor Screening

Based on the demonstrated spermidine synthase binding of the pentyl analog [2], the target compound—differing by only one methylene unit in chain length—is a rational candidate for probing chain-length SAR in polyamine biosynthetic enzymes. The terminal primary amine on the butyl chain can serve as a hydrogen-bond anchor in the putrescine/spermidine binding site. Researchers working on antiparasitic (e.g., Plasmodium falciparum) or anticancer polyamine-targeting programs should evaluate this compound alongside the pentyl and propyl congeners to map the optimal alkyl spacer length for spermidine synthase inhibition.

Convergent Synthesis of Functionalized Benzimidazole Kinase Inhibitors and GPCR Ligands

The compound's pre-installed primary amine on the butyl chain provides a direct handle for amide coupling, reductive amination, or urea formation without requiring protecting group manipulation of the benzimidazole NH (which is already methylated). This convergent synthetic advantage reduces step count relative to starting from 2-butyl-1H-benzimidazole (which lacks the amine) or 4-(1H-benzoimidazol-2-yl)-butylamine (which requires subsequent N-methylation) . The physicochemical profile—moderate LogP of 1.93, low vapor pressure—supports its use in parallel synthesis and automated library production .

Chemical Biology Tool for Profiling Benzimidazole-Binding Proteome Targets

The combination of a primary amine handle (suitable for biotin or fluorophore conjugation via NHS-ester or isothiocyanate chemistry) and the N-methylbenzimidazole pharmacophore makes this compound a candidate for chemical proteomics probe design. The N-methyl substitution blocks non-specific hydrogen bonding at the imidazole NH, potentially reducing off-target binding to metal-dependent enzymes that coordinate via the unsubstituted benzimidazole nitrogen . Procurement in research-grade purity from suppliers such as Santa Cruz Biotechnology (sc-313825) supports initial probe synthesis and target identification studies.

Quote Request

Request a Quote for 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.